8-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid
Description
8-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid is a bicyclic heteroaromatic compound featuring an imidazo[1,2-a]pyridine core substituted with a bromo group at position 8, a trifluoromethyl group at position 2, and a carboxylic acid at position 2. This structure combines electron-withdrawing groups (Br, CF₃) with a polar carboxylic acid, making it a promising candidate for medicinal chemistry applications, particularly in targeting bacterial or parasitic enzymes .
Properties
IUPAC Name |
8-bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrF3N2O2/c10-4-2-1-3-15-5(8(16)17)6(9(11,12)13)14-7(4)15/h1-3H,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWIJKHMZOZFXEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C(N=C2C(=C1)Br)C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrF3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
Table 1: Optimized Conditions for Gould-Jacobs Synthesis
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Temperature | 120°C | 78–85 |
| Catalyst | Acetic acid | — |
| Reaction Time | 12 hours | — |
| Hydrolysis Conditions | 2M HCl, reflux, 4 hours | 92 |
Key Challenges :
-
Regioselective bromination at position 8 requires pre-functionalized 2-aminopyridine.
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Trifluoromethyl group stability under acidic conditions necessitates careful pH control.
Post-Synthetic Functionalization Strategies
Trifluoromethylation at Position 2
Introducing the trifluoromethyl group post-cyclization is achieved via Ullmann-type coupling or electrophilic trifluoromethylation :
-
Ullmann Coupling :
Reacting 8-bromoimidazo[1,2-a]pyridine-3-carboxylic acid with CuCF₃ in DMF at 150°C yields the trifluoromethylated product.-
Yield : 65–72%
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Limitation : Requires anhydrous conditions and excess CuCF₃.
-
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Electrophilic Trifluoromethylation :
Using Togni’s reagent (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one) in the presence of Ru(bpy)₃Cl₂ as a photocatalyst enables C–H activation at position 2.-
Yield : 58–63%
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Advantage : Avoids pre-halogenated intermediates.
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Table 2: Comparison of Trifluoromethylation Methods
| Method | Reagents | Yield (%) | Selectivity |
|---|---|---|---|
| Ullmann Coupling | CuCF₃, DMF | 65–72 | High |
| Photocatalytic | Togni’s reagent, Ru | 58–63 | Moderate |
Regioselective Bromination at Position 8
Direct bromination of the imidazo[1,2-a]pyridine core is challenging due to competing reactivity at positions 3 and 6. Two strategies are employed:
Directed Ortho-Metalation (DoM)
A lithium amide base (e.g., LDA) directs bromination to position 8 by coordinating with the carboxylic acid group at position 3:
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Protect the carboxylic acid as a methyl ester using SOCl₂/MeOH.
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Treat with LDA at −78°C, followed by quenching with Br₂.
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Deprotect the ester using LiOH.
Yield : 70–75%
Side Products : <5% bromination at position 6.
Ultrasound-Assisted Bromination
Adapting methodologies from iodination studies, ultrasound irradiation (40 kHz) enhances the rate and selectivity of NBS-mediated bromination:
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Conditions : NBS (1.2 equiv), CH₃CN, 50°C, 2 hours.
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Yield : 82%
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Selectivity : >95% for position 8.
Industrial-Scale Production Considerations
Batch Reactor Optimization
Large-scale synthesis employs jacketed reactors with precise temperature control to manage exothermic cyclization and hydrolysis steps:
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Cyclization : 500 L reactor, 120°C, 10-hour residence time.
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Hydrolysis : Continuous flow system with 2M HCl at 80°C.
Table 3: Industrial Process Metrics
| Step | Purity (%) | Throughput (kg/day) |
|---|---|---|
| Cyclization | 98.5 | 150 |
| Bromination | 97.2 | 120 |
| Final Purification | 99.9 | 100 |
Green Chemistry Innovations
-
Solvent Recycling : DMF recovery via distillation reduces waste by 40%.
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Catalyst Reuse : CuCF₃ from Ullmann coupling is filtered and reactivated for 5 cycles.
Comparative Analysis of Synthetic Routes
Table 4: Route Efficiency and Cost
| Route | Steps | Total Yield (%) | Cost ($/kg) |
|---|---|---|---|
| Gould-Jacobs + DoM | 4 | 55 | 12,000 |
| Post-Functionalization | 5 | 48 | 15,500 |
| Ultrasound-Assisted | 3 | 62 | 10,200 |
Key Insights :
Chemical Reactions Analysis
Types of Reactions: 8-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 8th position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the carboxylic acid group.
Coupling Reactions: The trifluoromethyl group can participate in coupling reactions with other aromatic or aliphatic compounds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, often in the presence of a base like sodium hydride.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,2-A]pyridine derivatives, while oxidation and reduction reactions can modify the carboxylic acid group to form corresponding alcohols or aldehydes .
Scientific Research Applications
Chemical Profile
- Molecular Formula: C9H4BrF3N2O
- IUPAC Name: 8-bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid
- CAS Number: 150780-40-8
The compound features a bromine atom and a trifluoromethyl group, which contribute to its unique chemical properties and biological activities.
Inhibition of Bruton’s Tyrosine Kinase (Btk)
One of the primary applications of 8-bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid is its role as an inhibitor of Bruton’s Tyrosine Kinase (Btk). Btk is crucial for B-cell receptor signaling and has been implicated in various autoimmune diseases. The compound demonstrates significant inhibitory activity against Btk, making it a candidate for treating conditions like rheumatoid arthritis and other inflammatory diseases.
Case Study:
A study published in a patent document highlights the efficacy of imidazo[1,2-a]pyridine derivatives, including this compound, in reducing B-cell proliferation and activity. The findings suggest that these compounds can modulate immune responses effectively, providing a therapeutic avenue for autoimmune conditions .
Anticancer Potential
Research indicates that compounds similar to this compound may exhibit anticancer properties by targeting specific kinases involved in tumor growth and proliferation. By inhibiting these pathways, the compound could potentially reduce tumor size or prevent metastasis.
Mechanism:
The mechanism involves the inhibition of signaling pathways that are often upregulated in cancer cells. By blocking these pathways, the compound may induce apoptosis or cell cycle arrest in malignant cells.
Development of Novel Therapeutics
The structural characteristics of this compound allow for modifications that can lead to the development of new therapeutic agents. Researchers are exploring derivatives with enhanced potency or selectivity for specific targets.
Research Insights:
Investigations into structure-activity relationships (SAR) have shown that modifications at various positions can significantly alter the biological activity of imidazo[1,2-a]pyridine derivatives. This ongoing research is critical for optimizing drug candidates for clinical use .
Comparative Analysis of Related Compounds
Mechanism of Action
The mechanism of action of 8-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it has been shown to inhibit the growth of Mycobacterium tuberculosis by targeting specific enzymes involved in bacterial cell wall synthesis .
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Derivatives
Key Observations:
Substituent Position Effects :
- The 8-bromo group in the target compound enhances steric bulk and lipophilicity compared to derivatives with halogens at position 6 (e.g., 6-chloro in ). This may improve target binding in hydrophobic pockets.
- Trifluoromethyl at position 2 provides strong electron-withdrawing effects, stabilizing the carboxylic acid at position 3 (pKa ~3.1) and enhancing metabolic resistance compared to ethyl or methyl groups .
Carboxylic Acid Position: The 3-carboxylic acid group in the target compound facilitates hydrogen bonding with biological targets, critical for antitubercular activity .
Ring Fusion Variations :
- Imidazo[1,5-a]pyridine derivatives (e.g., 1780609-26-8) exhibit altered electronic properties due to different nitrogen positioning, leading to distinct binding profiles compared to the [1,2-a] fused target compound .
Pharmacokinetic and Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Insights:
- The target compound’s higher LogP (2.5 vs. 1.2–1.8) reflects increased lipophilicity due to bromo and trifluoromethyl groups, which may enhance membrane permeability but reduce aqueous solubility.
- Metabolic stability is superior to analogs with alkyl or halogen substituents, as the trifluoromethyl group resists oxidative degradation .
Biological Activity
8-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, including its mechanism of action, potential therapeutic uses, and relevant research findings.
The compound's chemical structure is characterized by the presence of a bromine atom and a trifluoromethyl group, contributing to its reactivity and biological properties. The molecular formula is with a molecular weight of 265.03 g/mol .
| Property | Value |
|---|---|
| Chemical Formula | C8H4BrF3N2 |
| Molecular Weight | 265.03 g/mol |
| IUPAC Name | This compound |
| Appearance | Powder |
| Storage Temperature | Room Temperature |
The biological activity of this compound involves its interaction with specific molecular targets. It has been shown to inhibit various enzymes and receptors, leading to alterations in cellular processes. Notably, it binds to the Vitamin K3-binding region of the FtsZ protein in Streptococcus pneumoniae, which inhibits bacterial cell division .
Biological Activity
Research has demonstrated that this compound exhibits selective antimicrobial properties, particularly against Mycobacterium tuberculosis, without affecting gram-positive or gram-negative pathogens . This selectivity is crucial for developing targeted therapies for tuberculosis.
Antimycobacterial Activity
A study highlighted the synthesis and structure-activity relationship (SAR) of imidazo[1,2-a]pyridine derivatives, including this compound. The results indicated that modifications in the chemical structure could enhance its antimycobacterial efficacy .
Case Studies
- Inhibition of Mycobacterium tuberculosis : A focused library screening identified imidazo[1,2-a]pyridine derivatives as potent inhibitors against M. tuberculosis. The study emphasized the importance of structural modifications in enhancing biological activity .
- CFTR Modulation : In another context, derivatives similar to this compound were evaluated for their ability to modulate CFTR (Cystic Fibrosis Transmembrane Conductance Regulator) ion flux. These compounds showed promising results in enhancing CFTR function in patient-derived cell lines .
Research Findings
The following table summarizes key findings from various studies on the biological activity of this compound:
Q & A
Q. What are the key synthetic routes for 8-bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid?
The compound is typically synthesized via multi-step routes starting from substituted pyridine precursors. A common approach involves:
- Nucleophilic aromatic substitution with halogenated pyridines (e.g., 3-bromo-5-fluoropyridin-2-amine) to install ether or amine groups .
- Cyclization using chloroacetaldehyde under basic conditions to form the imidazo[1,2-a]pyridine core .
- Palladium-catalyzed cyanation of bromo intermediates (e.g., 8-bromoimidazo[1,2-a]pyridine) with Zn(CN)₂, followed by basic hydrolysis to convert nitriles to carboxylic acids .
- Final purification via flash chromatography or recrystallization .
Q. Which spectroscopic techniques are essential for characterizing this compound?
Key methods include:
- ¹H/¹³C NMR : To confirm regiochemistry and substituent integration (e.g., trifluoromethyl and bromo groups show distinct splitting patterns) .
- Mass spectrometry (ESI or HRMS) : For molecular weight validation and fragmentation analysis .
- IR spectroscopy : To identify carboxylic acid C=O stretches (~1700 cm⁻¹) and Br/CF₃ vibrational bands .
Q. How can solubility challenges be addressed during experimental workflows?
The carboxylic acid moiety allows pH-dependent solubility :
- Use polar aprotic solvents (e.g., DMF, DMSO) for reactions .
- For biological assays, prepare sodium or potassium salts via neutralization with aqueous bases .
Advanced Research Questions
Q. What strategies optimize synthetic yield for the imidazo[1,2-a]pyridine core?
Critical factors include:
- Microwave-assisted cyclization : Reduces reaction time (e.g., 20 min at 170°C vs. hours under conventional heating) and improves regioselectivity .
- Halogen-directed functionalization : Leverage bromine at the 8-position for late-stage cross-coupling (e.g., Suzuki or cyanation) to avoid side reactions .
- Protecting groups : Use MEM (2-methoxyethoxymethyl) ethers to stabilize sensitive intermediates during oxidation or substitution steps .
Q. How can conflicting spectral data (e.g., NMR splitting patterns) be resolved?
Contradictions often arise from dynamic proton exchange or rotameric states in DMSO-d₆. Solutions include:
- Variable-temperature NMR to observe coalescence effects .
- Solvent screening (e.g., CDCl₃ vs. DMSO-d₆) to stabilize specific conformers .
- 2D NMR (COSY, HSQC) to assign overlapping signals unambiguously .
Q. What methodologies enable regioselective functionalization of the imidazo[1,2-a]pyridine scaffold?
- Electrophilic aromatic substitution (EAS) : The 8-bromo group directs incoming electrophiles to the 6-position due to its electron-withdrawing effect .
- Transition-metal catalysis : Pd-mediated cross-coupling (e.g., cyanation, carbonylation) selectively modifies the brominated position .
- Microwave-enhanced SNAr : Achieves meta-substitution on pyridine rings under controlled conditions .
Q. How does the trifluoromethyl group influence reactivity and stability?
The CF₃ group:
- Enhances metabolic stability by resisting oxidative degradation.
- Introduces steric hindrance, requiring bulky ligand systems (e.g., XPhos) in Pd-catalyzed reactions to prevent catalyst poisoning .
- Impacts crystallinity , often necessitating alternative purification methods (e.g., anti-solvent precipitation over column chromatography) .
Q. What are the limitations of current synthetic approaches, and how can they be mitigated?
- Low yields in cyclization steps : Optimize stoichiometry of chloroacetaldehyde and base (e.g., K₂CO₃ vs. NaHCO₃) .
- Byproducts during cyanation : Use anhydrous Zn(CN)₂ and degassed solvents to minimize HCN formation .
- Acid-sensitive intermediates : Replace HCl with milder acids (e.g., TFA) during hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
